molecular formula C11H16BrN3 B7612228 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane

1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane

Cat. No.: B7612228
M. Wt: 270.17 g/mol
InChI Key: ZKCNVPPSUNPPDJ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a brominated pyridine ring attached to a diazepane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane typically involves the bromination of pyridine derivatives followed by the formation of the diazepane ring. One common method includes the reaction of 5-bromopyridine with 4-methyl-1,4-diazepane under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

  • Substituted pyridine derivatives.
  • Pyridine N-oxides.
  • Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring enhances its binding affinity to these targets, facilitating the inhibition or activation of biological pathways . The diazepane ring provides structural rigidity, which is crucial for maintaining the compound’s bioactivity.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-3-2-4-15(6-5-14)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCNVPPSUNPPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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